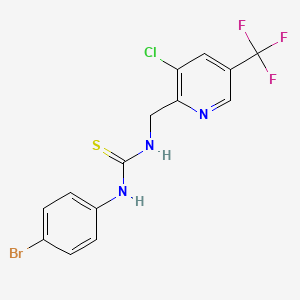
1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, a chloropyridinyl group, and a trifluoromethyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-bromophenyl isothiocyanate with 3-chloro-5-(trifluoromethyl)pyridine-2-methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl or chloropyridinyl groups, leading to the formation of various derivatives. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar compounds to 1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea include:
1-(4-Bromophenyl)-3-(pyridin-2-ylmethyl)thiourea: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
1-(4-Chlorophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea:
1-(4-Bromophenyl)-3-((3-methyl-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea: The presence of a methyl group instead of chlorine affects its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10BrClF3N3S |
|---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiourea |
InChI |
InChI=1S/C14H10BrClF3N3S/c15-9-1-3-10(4-2-9)22-13(23)21-7-12-11(16)5-8(6-20-12)14(17,18)19/h1-6H,7H2,(H2,21,22,23) |
InChI Key |
BNFPPIYPQCIMJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


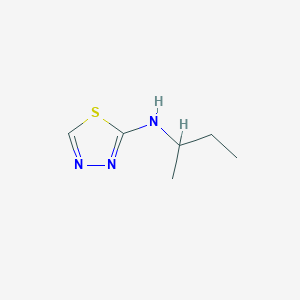
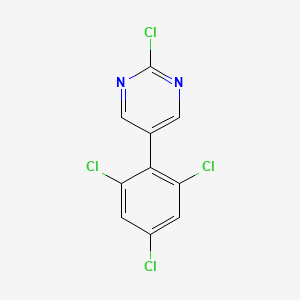
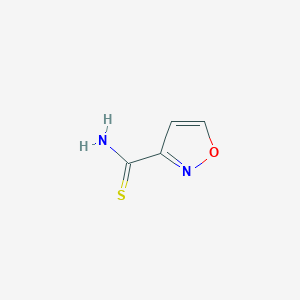
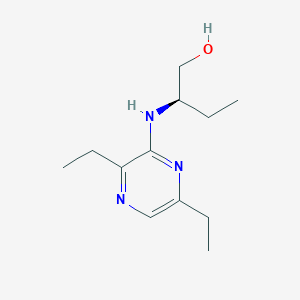
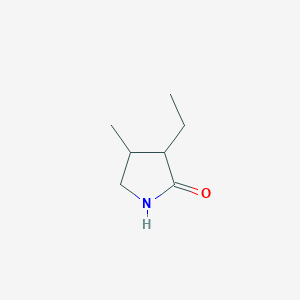
![2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13106907.png)
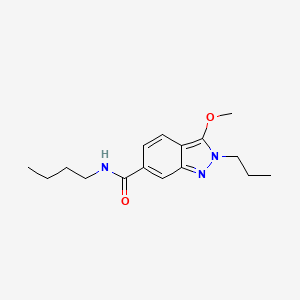
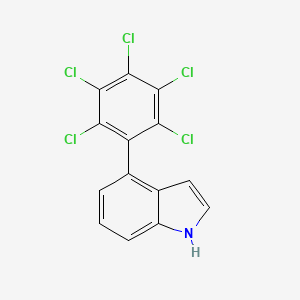

![2-Methylpyrido[3,4-b]pyrazine](/img/structure/B13106929.png)
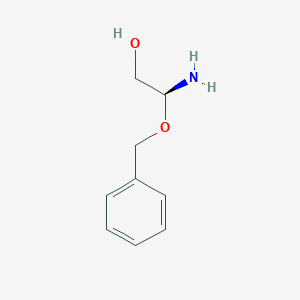
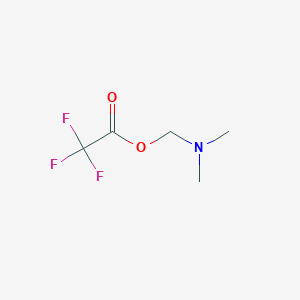
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13106958.png)
![1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B13106963.png)
